2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel purine derivatives, including compounds similar to 2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, involves alkylation and other chemical transformations to obtain compounds with specific substituents that contribute to diverse biological activities. X-ray crystallography has been employed to study the structural configurations of these compounds, revealing details about their cyclopropane rings, hydrogen bonding, and tautomeric forms (Cetina et al., 2004), (Beagley et al., 1995).
Biological Applications
These compounds have been evaluated for their antimicrobial activity, showing significant potential against various Gram-negative and Gram-positive bacterial strains. The structural modifications introduced into the purine core have led to the identification of compounds with enhanced antimicrobial properties, comparable to those of established drugs like ampicillin (Kaur et al., 2014).
Anticonvulsant Properties
Research has also explored the anticonvulsant activities of purine derivatives. Specific structural features, such as the presence of a benzyl substituent at the 9-position of the purine core, have been identified as key factors contributing to potent anticonvulsant effects against seizures in animal models, indicating a new class of potential anticonvulsant agents (Kelley et al., 1988).
Anticancer and Antiviral Potential
Further studies have focused on the synthesis of purine derivatives for potential anticancer and antiviral applications. The creation of a series of compounds through structural modification has led to the identification of molecules with promising antiproliferative activities on various human cancer cell lines and selectivity between cancerous and normal cells. This research highlights the potential of purine derivatives in developing selective anti-lung cancer agents (Zhao et al., 2018).
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-12-7-8-13(14(9-12)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-3-5-11(21)6-4-10/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLXGIDLOXKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.